Cas no 101084-06-4 ((2,4,6-Trichlorophenyl)methanamine)

(2,4,6-Trichlorophenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-Trichlorobenzylamine
- IBKDNYJEYFQCER-UHFFFAOYSA-N
- (2,4,6-trichlorophenyl)methanamine
- (2,4,6-Trichlorophenyl)methanamine
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- MDL: MFCD00052914
- Inchi: 1S/C7H6Cl3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
- InChI Key: IBKDNYJEYFQCER-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1CN)Cl)Cl
Computed Properties
- Exact Mass: 208.956582g/mol
- Monoisotopic Mass: 208.956582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.7
(2,4,6-Trichlorophenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013027912-250mg |
2,4,6-Trichlorobenzylamine |
101084-06-4 | 97% | 250mg |
$475.20 | 2023-09-04 | |
Enamine | EN300-1964922-10.0g |
(2,4,6-trichlorophenyl)methanamine |
101084-06-4 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1964922-0.05g |
(2,4,6-trichlorophenyl)methanamine |
101084-06-4 | 0.05g |
$732.0 | 2023-09-17 | ||
Enamine | EN300-1964922-1g |
(2,4,6-trichlorophenyl)methanamine |
101084-06-4 | 1g |
$871.0 | 2023-09-17 | ||
Alichem | A013027912-1g |
2,4,6-Trichlorobenzylamine |
101084-06-4 | 97% | 1g |
$1490.00 | 2023-09-04 | |
Alichem | A013027912-500mg |
2,4,6-Trichlorobenzylamine |
101084-06-4 | 97% | 500mg |
$782.40 | 2023-09-04 | |
Enamine | EN300-1964922-0.1g |
(2,4,6-trichlorophenyl)methanamine |
101084-06-4 | 0.1g |
$767.0 | 2023-09-17 | ||
Enamine | EN300-1964922-1.0g |
(2,4,6-trichlorophenyl)methanamine |
101084-06-4 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1964922-0.25g |
(2,4,6-trichlorophenyl)methanamine |
101084-06-4 | 0.25g |
$801.0 | 2023-09-17 | ||
Enamine | EN300-1964922-0.5g |
(2,4,6-trichlorophenyl)methanamine |
101084-06-4 | 0.5g |
$836.0 | 2023-09-17 |
(2,4,6-Trichlorophenyl)methanamine Related Literature
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on (2,4,6-Trichlorophenyl)methanamine
Recent Advances in the Study of (2,4,6-Trichlorophenyl)methanamine (CAS: 101084-06-4) in Chemical Biology and Pharmaceutical Research
The compound (2,4,6-Trichlorophenyl)methanamine (CAS: 101084-06-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic amine, characterized by its trichlorophenyl moiety, has been explored for its potential applications in drug discovery, medicinal chemistry, and biochemical studies. Recent studies have focused on its synthesis, reactivity, and biological activities, shedding light on its utility as a building block for more complex molecules and its interactions with biological targets.
One of the key areas of research involves the synthesis and derivatization of (2,4,6-Trichlorophenyl)methanamine. A 2023 study published in the Journal of Medicinal Chemistry detailed an efficient synthetic route for this compound, highlighting its scalability and purity, which are critical for pharmaceutical applications. The study also explored its use as a precursor for the development of novel antimicrobial agents, demonstrating promising activity against resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism supported by molecular docking studies.
In addition to its antimicrobial potential, (2,4,6-Trichlorophenyl)methanamine has been investigated for its role in central nervous system (CNS) drug development. A recent preprint on bioRxiv reported its incorporation into a series of novel dopamine receptor modulators. The study found that derivatives of this compound exhibited high affinity for D2 and D3 receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. However, further in vivo studies are needed to validate these findings and assess the compounds' safety profiles.
Another notable application of (2,4,6-Trichlorophenyl)methanamine is in the field of chemical biology, where it has been used as a probe to study enzyme mechanisms. A 2024 paper in ACS Chemical Biology described its use as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. The study provided insights into the compound's binding mode and its potential to serve as a template for designing more selective inhibitors, which could improve drug-drug interaction predictions in clinical settings.
Despite these promising developments, challenges remain in the widespread adoption of (2,4,6-Trichlorophenyl)methanamine in pharmaceutical applications. Issues such as its solubility, stability under physiological conditions, and potential toxicity need to be addressed through further research. Recent efforts have focused on modifying its chemical structure to enhance these properties while retaining its biological activity. For instance, a 2023 patent application disclosed a series of water-soluble derivatives with improved pharmacokinetic profiles.
In conclusion, (2,4,6-Trichlorophenyl)methanamine (CAS: 101084-06-4) represents a versatile scaffold in chemical biology and drug discovery. Recent studies have expanded our understanding of its synthetic accessibility, biological activities, and potential therapeutic applications. As research continues, this compound is likely to play an increasingly important role in the development of new pharmaceuticals and biochemical tools. Future directions may include more extensive structure-activity relationship studies and the exploration of its applications in targeted drug delivery systems.
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